Cas no 2138528-10-4 (methyl 3-(ethylamino)cyclobutane-1-carboxylate)

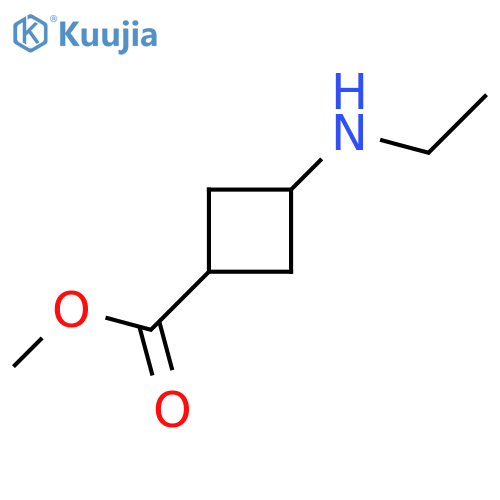

2138528-10-4 structure

商品名:methyl 3-(ethylamino)cyclobutane-1-carboxylate

methyl 3-(ethylamino)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(ethylamino)cyclobutane-1-carboxylate

- 2138528-10-4

- EN300-1196538

-

- インチ: 1S/C8H15NO2/c1-3-9-7-4-6(5-7)8(10)11-2/h6-7,9H,3-5H2,1-2H3

- InChIKey: RDFDVYZGUVJPIQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CC(C1)NCC)=O

計算された属性

- せいみつぶんしりょう: 157.110278721g/mol

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 3-(ethylamino)cyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1196538-50mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 50mg |

$407.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-250mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 250mg |

$447.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-2500mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 2500mg |

$949.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-5000mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 5000mg |

$1406.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-1.0g |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1196538-100mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 100mg |

$427.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-10000mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 10000mg |

$2085.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-500mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 500mg |

$465.0 | 2023-10-03 | ||

| Enamine | EN300-1196538-1000mg |

methyl 3-(ethylamino)cyclobutane-1-carboxylate |

2138528-10-4 | 1000mg |

$485.0 | 2023-10-03 |

methyl 3-(ethylamino)cyclobutane-1-carboxylate 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

2138528-10-4 (methyl 3-(ethylamino)cyclobutane-1-carboxylate) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量